![molecular formula C12H15NO3S B2477128 5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide CAS No. 863451-45-0](/img/structure/B2477128.png)
5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
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Overview
Description
The compound seems to be a derivative of the 2,3-dihydrobenzo[b][1,4]dioxine . These types of compounds are often studied for their biological activity .
Synthesis Analysis
While specific synthesis information for “5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide” is not available, similar compounds have been synthesized via reactions of aryloxymethylthiiranes and N-bromosuccinimide (NBS) in DMSO under microwave irradiation .Molecular Structure Analysis
The molecular structure of the compound would likely be similar to other 2,3-dihydrobenzo[b][1,4]dioxine derivatives .Scientific Research Applications
CB2-Selective Ligands in Medicinal Chemistry
The compound’s extended side chains make it an interesting scaffold for developing ligands targeting the CB2 receptor. Researchers have synthesized naphthalene, dihydrobenzodioxine, and fluorene derivatives based on this structure. Notably, compounds 6a and 18b demonstrated submicromolar Ki values and high selectivity toward CB2 receptors . These findings open avenues for designing novel CB2 ligands with enhanced potency and selectivity.
Molecular Modeling and Drug Design
Constructing computational models based on this compound’s structure can aid in understanding its interactions with biological targets. Researchers could use these models for structure-activity relationship (SAR) interpretation and drug optimization.
Future Directions
properties
IUPAC Name |
1,1-dioxo-5-propyl-2,3-dihydro-1λ6,5-benzothiazepin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-2-8-13-10-5-3-4-6-11(10)17(15,16)9-7-12(13)14/h3-6H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERHYPLHGBOZHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCS(=O)(=O)C2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide |
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